5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile
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Overview
Description
5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is a chemical compound with the CAS Number: 1251393-72-2 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is usually in liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Inhibitors of Nitric Oxide Synthases
S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its derivatives, closely related to 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile, have been used in designing potent inhibitors of nitric oxide synthases (NOS). These inhibitors are significant in understanding and potentially regulating NOS activity, which is crucial in various physiological and pathological processes (Ulhaq et al., 1998).
Oxidative Radical Alkylation
A study on oxidative 1,2-alkylarylation of alkenes with α-C(sp(3))-H bonds of acetonitriles, including compounds similar to this compound, demonstrates a method for synthesizing 5-oxo-pentanenitriles. This research provides insights into new approaches for acyclic molecule synthesis through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Rare Earth Metal Complexes
Research into homoleptic imidazolin-2-iminato rare earth metal complexes, which relate to the structure of this compound, reveals potential applications in the field of organometallic chemistry. These complexes provide valuable insights into the bonding and reactivity of rare earth elements (Panda et al., 2010).
Catalytic Oxidative Activities
The catalytic oxidative activities of compounds related to this compound have been studied. These findings have implications for developing new catalysts and understanding the mechanisms of catalytic reactions (Kodadi et al., 2008).
Water Oxidation Catalysis
Research on ruthenium complexes with axial imidazole ligands, similar to this compound, highlights their varying activities as water oxidation catalysts. This study contributes to the understanding of water oxidation catalysis and the design of efficient catalysts (Wang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-(4,5-dimethylimidazol-1-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOQQSLJWWDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCCCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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